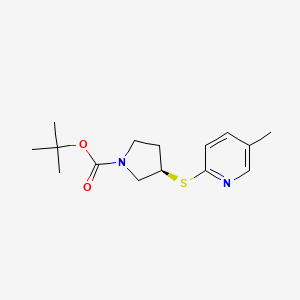(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13536826
Molecular Formula: C15H22N2O2S
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C15H22N2O2S |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(5-methylpyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2S/c1-11-5-6-13(16-9-11)20-12-7-8-17(10-12)14(18)19-15(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3/t12-/m1/s1 |
| Standard InChI Key | NWAFIQVQBXFMPI-GFCCVEGCSA-N |
| Isomeric SMILES | CC1=CN=C(C=C1)S[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
| SMILES | CC1=CN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C |
(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula and a molecular weight of 294.4 g/mol . This compound, identified by PubChem CID 66570316, has applications in medicinal chemistry, particularly in the design of bioactive molecules. It features a pyrrolidine backbone functionalized with a tert-butyl ester group and a 5-methyl-pyridin-2-ylsulfanyl substituent, making it a versatile intermediate for pharmaceutical synthesis.
Structural Features
The structural characteristics of this compound are critical to its reactivity and potential biological activity:
-
Core Structure: A pyrrolidine ring serves as the central scaffold.
-
Substituents:
-
A 5-methyl-pyridin-2-ylsulfanyl group attached at the third position.
-
A tert-butyl ester group linked to the nitrogen atom of the pyrrolidine ring.
-
-
Chirality: The compound exists as an enantiomer with the (R)-configuration, which may influence its interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.4 g/mol |
| PubChem CID | 66570316 |
| Synonyms | (R)-tert-Butyl 3-((5-methylpyridin-2-yl)thio)pyrrolidine-1-carboxylate |
Synthesis
The synthesis of (R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:
-
Formation of the Pyrrolidine Core: Starting from a chiral precursor or via asymmetric synthesis methods.
-
Introduction of the Sulfanyl Group: Achieved through nucleophilic substitution reactions involving thiol derivatives and pyridine-based electrophiles.
-
Esterification: The tert-butyl ester is introduced using reagents like tert-butanol and acid catalysts.
This stepwise approach ensures high stereochemical purity and yield.
Applications
The compound's structural features make it a candidate for various applications:
-
Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological or inflammatory pathways.
-
Ligand Design: Its pyrrolidine scaffold can be exploited in designing ligands for receptors or enzymes.
-
Biological Probing: The sulfur-containing pyridine moiety is often used to study sulfur-mediated interactions in biological systems.
Analytical Characterization
To confirm its identity and purity, the compound is analyzed using:
-
NMR Spectroscopy:
-
NMR and NMR for structural elucidation.
-
Chemical shifts corresponding to the pyrrolidine, pyridine, and tert-butyl groups are key indicators.
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks consistent with its molecular weight (294.4 g/mol).
-
-
Infrared Spectroscopy (IR):
-
Detects characteristic functional groups such as C=O (ester) and C-S (thioether).
-
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume